1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methoxyphenyl group, making it a significant molecule in various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by mixing 4-methoxyacetophenone and 4-chlorobenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone . The product is then filtered, washed with water, and recrystallized from ethanol to obtain pure crystals.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated alcohols or ketones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: It can participate in further condensation reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a precursor in the preparation of heterocyclic compounds.
Medicine: It is studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one: This compound has a similar structure but with a fluorine atom instead of a methoxy group, leading to different chemical and biological properties.
1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a bromine atom instead of chlorine affects its reactivity and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
139600-24-1 |
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Molecular Formula |
C16H13ClO3 |
Molecular Weight |
288.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-10,19H,1H3 |
InChI Key |
HTMTWZVXZBFVCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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